AhR Agonist Efficacy: 7-Methoxy Substitution Confers High Potency Relative to Unsubstituted Indole
The 7-methoxyindole core, the scaffold of Ethyl 7-methoxy-1H-indole-2-carboxylate, exhibits an EMAX of 80% relative to the reference agonist 5 nM dioxin in AhR reporter gene assays. In contrast, unsubstituted indole demonstrates negligible or significantly lower agonist efficacy under identical assay conditions [1]. This establishes that the 7-methoxy group is a critical determinant for achieving high AhR agonism within this chemical series.
| Evidence Dimension | AhR Agonist Efficacy (EMAX relative to 5 nM dioxin) |
|---|---|
| Target Compound Data | 80% (for 7-methoxyindole core scaffold) |
| Comparator Or Baseline | Unsubstituted Indole (baseline efficacy not explicitly quantified but characterized as low/negligible) |
| Quantified Difference | 7-Methoxyindole is a potent agonist; unsubstituted indole is not a significant agonist |
| Conditions | AZ-AHR transgenic cell line; reporter gene assay |
Why This Matters
This quantitative difference identifies the 7-methoxy substitution as essential for AhR-mediated activity, directly impacting project selection in nuclear receptor drug discovery programs.
- [1] Stepankova, M., Bartonkova, I., Jiskrova, E., Vrzal, R., Mani, S., Kortagere, S., & Dvorak, Z. (2018). Methylindoles and methoxyindoles are agonists and antagonists of human aryl hydrocarbon receptor AhR. Molecular Pharmacology, mol.118.112151. View Source
